Cas no 1500549-98-3 (3-(pyrrolidin-2-yl)methyl-1H-indazole)

3-(Pyrrolidin-2-yl)methyl-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a pyrrolidinylmethyl group at the 3-position. This structure confers potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation. The pyrrolidine moiety enhances molecular flexibility and binding affinity, while the indazole scaffold offers stability and diverse functionalization opportunities. Its well-defined synthetic route and high purity make it suitable for research applications requiring precise structural control. The compound’s balanced lipophilicity and polarity may also facilitate favorable pharmacokinetic properties in drug discovery contexts.
3-(pyrrolidin-2-yl)methyl-1H-indazole structure
1500549-98-3 structure
Product Name:3-(pyrrolidin-2-yl)methyl-1H-indazole
CAS No:1500549-98-3
MF:C12H15N3
MW:201.267602205276
CID:6520379
PubChem ID:82607856
Update Time:2025-10-29

3-(pyrrolidin-2-yl)methyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 3-(pyrrolidin-2-yl)methyl-1H-indazole
    • EN300-1804752
    • 1500549-98-3
    • 3-[(pyrrolidin-2-yl)methyl]-1H-indazole
    • Inchi: 1S/C12H15N3/c1-2-6-11-10(5-1)12(15-14-11)8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)
    • InChI Key: COKMGRQAPZNXHX-UHFFFAOYSA-N
    • SMILES: N1CCCC1CC1=C2C=CC=CC2=NN1

Computed Properties

  • Exact Mass: 201.126597491g/mol
  • Monoisotopic Mass: 201.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 40.7Ų

3-(pyrrolidin-2-yl)methyl-1H-indazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1804752-0.05g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
0.05g
$1308.0 2023-09-19
Enamine
EN300-1804752-0.1g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
0.1g
$1371.0 2023-09-19
Enamine
EN300-1804752-0.25g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
0.25g
$1432.0 2023-09-19
Enamine
EN300-1804752-0.5g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
0.5g
$1495.0 2023-09-19
Enamine
EN300-1804752-1.0g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
1g
$1557.0 2023-05-26
Enamine
EN300-1804752-2.5g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
2.5g
$3051.0 2023-09-19
Enamine
EN300-1804752-5.0g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
5g
$4517.0 2023-05-26
Enamine
EN300-1804752-10.0g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
10g
$6697.0 2023-05-26
Enamine
EN300-1804752-1g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
1g
$1557.0 2023-09-19
Enamine
EN300-1804752-5g
3-[(pyrrolidin-2-yl)methyl]-1H-indazole
1500549-98-3
5g
$4517.0 2023-09-19

Additional information on 3-(pyrrolidin-2-yl)methyl-1H-indazole

3-(Pyrrolidin-2-yl)methyl-1H-indazole: A Comprehensive Overview

3-(Pyrrolidin-2-yl)methyl-1H-indazole, also known by its CAS number 1500549-98-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of indazole, a heterocyclic aromatic compound with a unique structure that combines a benzene ring fused to an imidazole moiety. The addition of a pyrrolidine group at the 3-position of the indazole ring introduces interesting chemical and biological properties, making it a subject of extensive research.

The synthesis of 3-(pyrrolidin-2-yl)methyl-1H-indazole typically involves multi-step organic reactions. Researchers often employ methods such as nucleophilic substitution, coupling reactions, or cyclization processes to construct the indazole core and subsequently introduce the pyrrolidine substituent. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for studying its stereochemical effects in biological systems.

Indazoles are known for their diverse biological activities, and the substitution pattern in 3-(pyrrolidin-2-yl)methyl-1H-indazole further enhances its potential as a bioactive molecule. Studies have shown that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains. Its ability to inhibit bacterial growth suggests potential applications in the development of novel antibiotics, which is especially relevant given the increasing prevalence of antibiotic resistance.

In addition to its antimicrobial properties, 3-(pyrrolidin-2-yl)methyl-1H-indazole has demonstrated promising results in anticancer studies. Preclinical research indicates that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy drugs. The mechanism of action appears to involve modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells. These findings highlight its potential as a lead compound for developing targeted cancer therapies.

The incorporation of a pyrrolidine group into the indazole framework also influences the compound's pharmacokinetic properties. Studies on its absorption, distribution, metabolism, and excretion (ADME) profile suggest that it has favorable bioavailability and stability in physiological conditions. This makes it an attractive candidate for drug delivery systems and formulation development.

Recent research has explored the use of 3-(pyrrolidin-2-yl)methyl-1H-indazole as a scaffold for designing multitarget-directed ligands (MTDLs). By modifying the pyrrolidine side chain or introducing additional functional groups onto the indazole ring, scientists aim to create molecules that can simultaneously target multiple disease pathways. For instance, derivatives of this compound have been designed to inhibit both histone deacetylases (HDACs) and kinase enzymes, offering potential benefits for treating complex diseases like cancer and neurodegenerative disorders.

The structural versatility of indazoles has also led to their application in materials science. Researchers have investigated the use of 3-(pyrrolidin-2-yl)methyl-1H-indazole-based materials for organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The electronic properties of this compound make it suitable for applications requiring high charge carrier mobility and stability under operational conditions.

In conclusion, CAS No 1500549983, or 3-(pyrrolidin-2-yl)methyl

Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.